2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-
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Overview
Description
4-(2-PYRIDYL)-1,3,4,5-TETRAHYDRO-2H-INDENO[1,2-D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PYRIDYL)-1,3,4,5-TETRAHYDRO-2H-INDENO[1,2-D]PYRIMIDIN-2-ONE typically involves multicomponent reactions. One common method includes the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing conditions in acetic acid . Another approach involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters .
Industrial Production Methods
the use of multicomponent reactions and cyclocondensation reactions in a controlled environment can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
4-(2-PYRIDYL)-1,3,4,5-TETRAHYDRO-2H-INDENO[1,2-D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which have shown significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antitumor, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-PYRIDYL)-1,3,4,5-TETRAHYDRO-2H-INDENO[1,2-D]PYRIMIDIN-2-ONE involves its interaction with various molecular targets. It acts by inhibiting specific enzymes and pathways involved in cell proliferation and survival. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its antiviral and anticancer activities.
Pyrido[3,4-d]pyrimidine: Exhibits antimicrobial and anti-inflammatory properties.
Pyrido[4,3-d]pyrimidine: Used in the development of antihypertensive agents.
Uniqueness
4-(2-PYRIDYL)-1,3,4,5-TETRAHYDRO-2H-INDENO[1,2-D]PYRIMIDIN-2-ONE is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications .
Properties
Molecular Formula |
C16H13N3O |
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Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,3,4,5-tetrahydroindeno[1,2-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H13N3O/c20-16-18-14-11-6-2-1-5-10(11)9-12(14)15(19-16)13-7-3-4-8-17-13/h1-8,15H,9H2,(H2,18,19,20) |
InChI Key |
XEAMRTHIQLMITC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(NC(=O)N3)C4=CC=CC=N4 |
Origin of Product |
United States |
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